![molecular formula C9H17NO3 B2390090 Methyl 2-amino-3-(1-methoxycyclobutyl)propanoate CAS No. 2168361-37-1](/img/structure/B2390090.png)
Methyl 2-amino-3-(1-methoxycyclobutyl)propanoate
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Overview
Description
Esters, such as “Methyl 2-amino-3-(1-methoxycyclobutyl)propanoate”, are organic compounds where the hydrogen in the carboxyl group is replaced by a hydrocarbon . They are often found in fats and oils and have a wide range of uses in different industries .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid . The exact method would depend on the specific structures of the reactants and the desired product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, nuclear magnetic resonance (NMR) spectroscopy can provide information about the number and type of atoms in the molecule, while infrared (IR) spectroscopy can give information about the types of bonds present .Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions. One of the most common is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water and a strong acid or base .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of methods. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-amino-3-(1-methoxycyclobutyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-8(11)7(10)6-9(13-2)4-3-5-9/h7H,3-6,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEJRYNBYZRNQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1(CCC1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(1-methoxycyclobutyl)propanoate |
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